

# An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol

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## Compound of Interest

Compound Name: 3-Mercapto-2-methylpentan-1-ol

Cat. No.: B1231248

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercapto-2-methylpentan-1-ol, a potent aroma compound with significant interest in flavor chemistry and potential applications in sensory science and drug development. This document details its chemical and physical properties, synthesis, and biological interactions, with a focus on its role as a specific ligand for the human olfactory receptor OR2M3.

## Chemical and Physical Properties

3-Mercapto-2-methylpentan-1-ol is a chiral molecule, existing as a racemic mixture of four diastereoisomers. Its potent, onion- and leek-like aroma is highly concentration-dependent. At low concentrations (around 0.5 parts per billion), it imparts a pleasant, meaty, and savory aroma, while at higher concentrations, it can be perceived as sulfuric.<sup>[1][2]</sup> The sensory properties, particularly the odor thresholds, vary significantly between its stereoisomers.

Table 1: Physicochemical Properties of 3-Mercapto-2-methylpentan-1-ol

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>14</sub> OS	PubChem[2]
Molecular Weight	134.24 g/mol	PubChem[2]
CAS Number	227456-27-1	PubChem[2]
Appearance	Clear liquid	The Good Scents Company[3]
Odor	Onion, leek, meaty, sweaty	The Good Scents Company[3], PubChem[2]
Boiling Point	50 °C @ 0.5 mmHg	PubChem[2]
Density	0.985 - 0.995 g/cm <sup>3</sup> @ 25 °C	The Good Scents Company[3]
Refractive Index	1.480 - 1.490 @ 20 °C	The Good Scents Company[3]
Odor Threshold (anti-isomers)	0.03 - 0.04 µg/L in water	BenchChem[1]
Odor Threshold (syn-isomers)	Estimated to be 100-300 times higher than anti-isomers	BenchChem[1]
FEMA Number	3996	The Good Scents Company[3]

## Experimental Protocols

### Synthesis of 3-Mercapto-2-methylpentan-1-ol

A common synthetic route involves a two-step process: a Michael addition of thioacetic acid to an  $\alpha,\beta$ -unsaturated aldehyde, followed by the reduction of the resulting thioester and aldehyde functionalities.

#### Step 1: Synthesis of 3-(Acetylthio)-2-methylpentanal

- Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-methyl-2-pentenal (1.0 eq) and piperidine (0.01 eq).
- Addition of Thioacetic Acid: Cool the mixture to 10°C and add thioacetic acid (1.1 eq) dropwise over a period of 10 minutes, maintaining the temperature.

- Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.
- Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(acetylthio)-2-methylpentanal.

#### Step 2: Reduction to 3-Mercapto-2-methylpentan-1-ol

- Method A: Using Sodium Borohydride
  - Reaction Setup: Dissolve the crude 3-(acetylthio)-2-methylpentanal in ethanol and cool to 0-5°C in an ice bath.
  - Reduction: Slowly add a solution of sodium borohydride ( $\text{NaBH}_4$ ) (2.5 eq) in water to the cooled solution.
  - Reaction: Stir the mixture at 0-5°C for 2-3 hours.
  - Quenching and Extraction: Acidify the reaction mixture to a pH of 1-1.5 with dilute hydrochloric acid. Extract the product with diethyl ether.
  - Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
- Method B: Using Lithium Aluminum Hydride
  - Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) (2.0 eq) in anhydrous diethyl ether.
  - Addition of Thioester: Cool the suspension to 0°C and add a solution of crude 3-(acetylthio)-2-methylpentanal in anhydrous diethyl ether dropwise.
  - Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
  - Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

- Purification: Filter the resulting solids and wash with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by vacuum distillation.

## Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

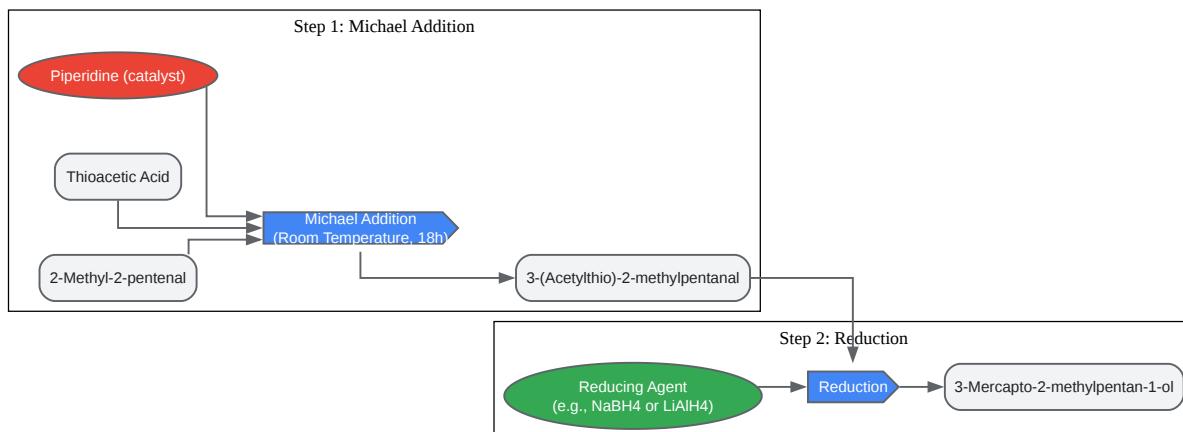
GC-O is a technique used to identify potent aroma compounds in a mixture by combining the separation power of gas chromatography with human sensory perception.

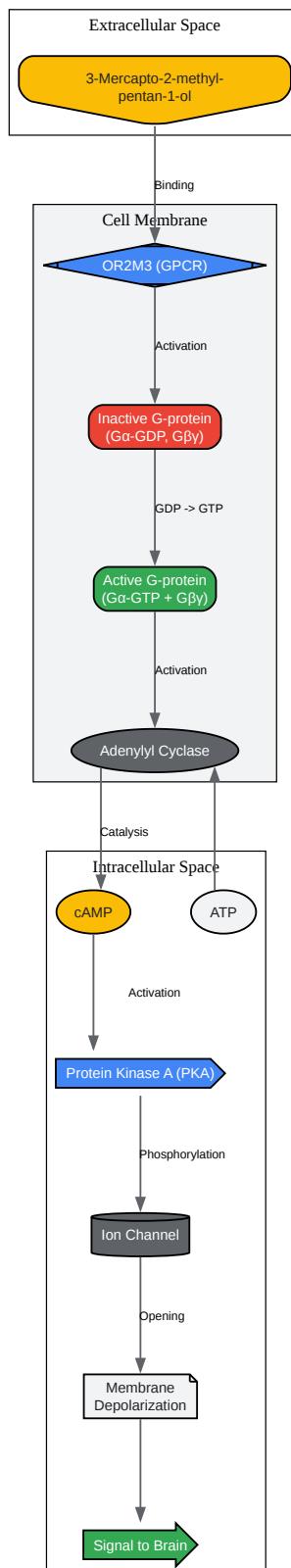
- Sample Preparation: Prepare an extract of the sample containing volatile compounds (e.g., onion extract). This can be achieved by methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).
- GC Separation: Inject the extract into a gas chromatograph equipped with a capillary column suitable for separating volatile sulfur compounds (e.g., a polar column like BP-20). The oven temperature is programmed to ramp up to elute the compounds based on their boiling points.
- Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a flame ionization detector), and the other is directed to an olfactometry port.
- Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
- Data Correlation: The data from the chemical detector (retention times and mass spectra) are correlated with the sensory data from the panelist to identify the compounds responsible for specific aromas. 3-Mercapto-2-methylpentan-1-ol is identified by its characteristic retention time and onion-like aroma.

## Signaling Pathways and Experimental Workflows

### Synthesis Workflow of 3-Mercapto-2-methylpentan-1-ol

The following diagram illustrates the two-step synthesis of 3-Mercapto-2-methylpentan-1-ol from 2-methyl-2-pentenal.





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